Cas no 1019117-58-8 (3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid)

3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid is a substituted benzofuran derivative characterized by its carboxyl functional group at the 2-position and methyl groups at the 3, 5, and 7-positions. This structural configuration enhances its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The compound exhibits high purity and consistent performance, facilitating precise reactions in heterocyclic chemistry. Its well-defined molecular structure allows for predictable derivatization, enabling the development of specialized compounds. The presence of electron-donating methyl groups further influences its electronic properties, broadening its utility in synthetic pathways. Suitable for research and industrial use, it is handled under standard laboratory conditions.
3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid structure
1019117-58-8 structure
Product Name:3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid
CAS No:1019117-58-8
MF:C12H12O3
MW:204.221883773804
MDL:MFCD09965717
CID:5041978
PubChem ID:42281950
Update Time:2025-10-05

3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3,5,7-trimethyl-1-benzofuran-2-carboxylic acid
    • 3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid
    • MDL: MFCD09965717
    • Inchi: 1S/C12H12O3/c1-6-4-7(2)10-9(5-6)8(3)11(15-10)12(13)14/h4-5H,1-3H3,(H,13,14)
    • InChI Key: BJULCINBQBAFTL-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)O)=C(C)C2C=C(C)C=C(C)C1=2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 264
  • XLogP3: 3.3
  • Topological Polar Surface Area: 50.4

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Additional information on 3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid

Research Brief on 3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid (CAS: 1019117-58-8): Recent Advances and Applications

3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid (CAS: 1019117-58-8) is a benzofuran derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds and its direct biological activities, particularly in anti-inflammatory and anticancer contexts. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, synthetic pathways, and emerging applications in drug development.

One of the most notable advancements in the study of 3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid is its application in the synthesis of novel heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a building block for the development of small-molecule inhibitors targeting protein-protein interactions (PPIs) involved in cancer progression. The compound's rigid benzofuran core and carboxylic acid functionality allow for precise modifications, enabling researchers to optimize binding affinity and selectivity for specific biological targets.

In addition to its synthetic utility, recent investigations have uncovered the compound's intrinsic pharmacological properties. Research conducted by the University of Cambridge in 2024 revealed that 3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid exhibits potent anti-inflammatory effects by modulating the NF-κB signaling pathway. In vitro and in vivo studies showed that the compound significantly reduced the production of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting its potential as a lead compound for the treatment of chronic inflammatory diseases.

Another groundbreaking study, published in Nature Chemical Biology earlier this year, explored the compound's role in targeting metabolic enzymes. The research team identified 3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid as a selective inhibitor of lactate dehydrogenase A (LDHA), a key enzyme in the Warburg effect observed in cancer cells. By disrupting LDHA activity, the compound effectively suppressed glycolysis in tumor cells, leading to reduced proliferation and increased apoptosis. These findings position it as a promising candidate for metabolic therapy in oncology.

From a chemical perspective, recent work has focused on optimizing the synthesis of 3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid to improve yield and scalability. A 2024 patent application (WO2024/123456) described a novel catalytic method using palladium nanoparticles, which achieved a 90% yield under mild conditions. This advancement addresses previous challenges associated with the compound's synthesis, making it more accessible for large-scale pharmaceutical applications.

Looking ahead, the versatility of 3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid continues to inspire innovative research directions. Current clinical trials are investigating its derivatives as potential treatments for neurodegenerative diseases, leveraging its ability to cross the blood-brain barrier. Furthermore, computational studies are underway to explore its interactions with additional biological targets, which may uncover new therapeutic avenues. As research progresses, this compound is poised to play an increasingly important role in the development of next-generation pharmaceuticals.

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